1-benzyl-5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole
Description
1-Benzyl-5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole is a benzodiazole derivative featuring a benzyl group at the N1 position, a chlorine atom at C5, and a chloromethyl substituent at C2. The chloromethyl group at C2 is particularly notable for its role as an alkylating agent, enabling further functionalization .
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-chloro-2-(chloromethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2/c16-9-15-18-13-8-12(17)6-7-14(13)19(15)10-11-4-2-1-3-5-11/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYACORPGJFNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole typically involves the reaction of 5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole with benzyl chloride under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-benzyl-5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
1-Benzyl-5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it suitable for the development of more complex molecules.
Key Reactions :
- Substitution Reactions : The chloromethyl group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
| Reaction Type | Example Reaction | Product Example |
|---|---|---|
| Nucleophilic Substitution | Chloromethyl to amine conversion | 1-benzyl-5-amino-2-benzimidazole |
| Reduction | Reduction of chlorine to hydrogen | 1-benzyl-5-hydroxy-2-benzimidazole |
Biological Applications
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown its efficacy against various pathogens and cancer cell lines.
Case Study Overview :
A study published in Journal of Medicinal Chemistry demonstrated the compound's ability to inhibit the growth of certain cancer cells through apoptosis induction.
| Biological Activity | Target Organism/Cell Line | Mechanism of Action |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disruption of cell wall synthesis |
| Anticancer | HeLa cells | Induction of apoptosis |
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a potential therapeutic agent. Its derivatives are under investigation for their ability to act on specific biological pathways related to disease processes.
Research Insights :
A recent publication highlighted the compound's interaction with protein targets involved in cancer progression, suggesting its role as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-benzyl-5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations in Key Positions
The table below highlights structural analogs of the target compound, emphasizing variations in substituents at N1, C5, and C2:
Key Observations :
- N1 Substituents : The benzyl group in the target compound is replaced with electron-withdrawing groups (e.g., 2-chlorobenzyl in ) or alkyl chains (e.g., ethyl in ), altering lipophilicity and steric effects.
- C5 Substitutions : Chlorine is common (as in ), but fluorine () or hydrogen () substitutions modulate electronic properties and bioavailability.
Biological Activity
1-benzyl-5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antibacterial, antitumor, and anti-inflammatory activities, supported by various research findings and case studies.
The compound has the following chemical structure and properties:
- IUPAC Name : this compound
- Molecular Formula : C15H12Cl2N2
- Molecular Weight : 299.17 g/mol
- CAS Number : 7063809
Antibacterial Activity
Research has indicated that this compound exhibits significant antibacterial properties against a range of pathogenic bacteria.
Key Findings:
- A study demonstrated that the compound showed inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values below 0.125 mg/dm³ for certain derivatives when combined with β-lactam antibiotics .
| Bacterial Strain | MIC (mg/dm³) |
|---|---|
| Pseudomonas aeruginosa | <0.125 |
| Escherichia coli | <0.125 |
Antitumor Activity
The compound also displays promising antitumor activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines.
Case Study:
A recent investigation into its effects on human breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability, attributed to its ability to induce oxidative stress and activate apoptotic pathways .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
Anti-inflammatory Activity
In addition to its antibacterial and antitumor properties, the compound has been evaluated for anti-inflammatory effects.
Research Insights:
A study indicated that this compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial resistance mechanisms.
- Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression in cancer cells.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-benzyl-5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole?
The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as a catalyst, a method adapted from similar benzoxazole and benzothiazole syntheses . Key steps include:
- Reaction Optimization : Heating under reflux (120–140°C) in anhydrous conditions to minimize hydrolysis of the chloromethyl group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
- Characterization : Confirm regioselectivity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Basic: How can structural characterization be performed to confirm the compound’s regiochemistry?
Advanced spectroscopic and crystallographic techniques are critical:
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., benzyl vs. chloromethyl orientation) using SHELXL for refinement .
- NMR Analysis : Compare coupling constants and NOESY correlations to distinguish between possible isomers.
- FT-IR : Identify characteristic C-Cl (650–750 cm⁻¹) and benzodiazole ring vibrations (1500–1600 cm⁻¹) .
Basic: What safety protocols are essential when handling this compound in the lab?
Due to the reactive chloromethyl group and potential toxicity:
- PPE : Use nitrile gloves, goggles, and lab coats.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
- Waste Disposal : Collect chlorinated waste separately and neutralize with sodium bicarbonate before disposal .
Advanced: How can researchers evaluate the compound’s biological activity against microbial targets?
Design assays based on benzodiazole derivatives’ known antifungal/antibacterial properties :
- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution.
- Mechanistic Studies : Compare minimum inhibitory concentrations (MICs) with control compounds (e.g., fluconazole) and assess membrane disruption via propidium iodide uptake assays.
Advanced: How can structure-activity relationship (SAR) studies be structured to optimize this compound’s efficacy?
- Substituent Variation : Replace the benzyl group with alkyl chains or electron-withdrawing groups to modulate lipophilicity and binding affinity.
- Computational Docking : Use MOE or AutoDock to predict interactions with target enzymes (e.g., fungal CYP51) .
- In Vivo Validation : Prioritize derivatives with improved MICs for toxicity testing in Galleria mellonella models.
Advanced: How can crystallographic data inconsistencies (e.g., disorder or twinning) be resolved?
- Refinement Strategies : Use SHELXL’s TWIN/BASF commands to model twinned crystals and validate results with R-factor convergence (<5%) .
- Data Quality : Ensure high-resolution (<1.0 Å) datasets and check for outliers using the Coot validation toolkit.
Advanced: What strategies address regioselectivity challenges during synthesis?
- Directing Groups : Introduce temporary protecting groups (e.g., tert-butyl carbamate) to steer chloromethylation to the desired position.
- Kinetic Control : Lower reaction temperatures (0–25°C) to favor the thermodynamically less stable but desired regioisomer .
Advanced: How can hydrolytic stability of the chloromethyl group be assessed under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
